N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14960694
Molecular Formula: C26H27N5O3
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H27N5O3 |
|---|---|
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | N-cyclohexyl-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C26H27N5O3/c1-34-19-12-10-17(11-13-19)16-31-23(27)20(25(32)28-18-7-3-2-4-8-18)15-21-24(31)29-22-9-5-6-14-30(22)26(21)33/h5-6,9-15,18,27H,2-4,7-8,16H2,1H3,(H,28,32) |
| Standard InChI Key | ILHCCLPIQLFLPQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3 |
Introduction
Structural Characteristics
The compound’s architecture is defined by a fusion of three cyclic systems, creating a rigid tricyclic core that governs its reactivity and interactions.
Tricyclic Core and Functional Groups
The central structure comprises a 14-membered tricyclo[8.4.0.0³,⁸] system, integrating two fused rings and a bridging nitrogen atom. Key functional groups include:
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Imino group (C=N) at position 6, contributing to resonance stabilization and potential hydrogen bonding.
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Oxo group (C=O) at position 2, enhancing electrophilicity and participation in keto-enol tautomerism.
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Carboxamide moiety at position 5, enabling hydrogen bonding and interactions with biological targets.
Substituent Analysis
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Cyclohexyl group: Attached to the carboxamide nitrogen, this hydrophobic substituent influences lipid solubility and membrane permeability.
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4-Methoxyphenylmethyl group: The para-methoxy phenyl ring introduces electron-donating effects, modulating electronic density across the tricyclic system.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₇N₅O₃ |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | See Title |
| CAS Number | Not publicly disclosed |
| Topological Polar Surface Area | 118 Ų (estimated) |
Synthesis and Manufacturing
The synthesis of this compound involves multi-step strategies to assemble the tricyclic framework and introduce substituents.
Reaction Sequence
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Core Formation: A Biginelli-like multicomponent reaction may initialize the tricyclic structure, combining aldehyde, β-keto ester, and urea derivatives under acidic conditions.
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Substituent Introduction:
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The 4-methoxyphenylmethyl group is introduced via alkylation using 4-methoxybenzyl chloride.
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Cyclohexylamine is coupled to the carboxamide via nucleophilic acyl substitution.
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Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, HCl, 80°C, 12h | 45% |
| 2 | K₂CO₃, DMF, 4-methoxybenzyl chloride | 62% |
| 3 | DCC, cyclohexylamine, THF, 0°C | 78% |
Challenges and Optimization
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Low Yield in Cyclization: The tricyclization step faces steric hindrance, necessitating high-dilution conditions.
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Purification: Chromatography on silica gel with ethyl acetate/hexane gradients isolates the product.
Physicochemical Properties
The compound’s behavior in solution and solid states is critical for its application in biological assays.
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (≥50 mg/mL).
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Stability: Stable under inert atmospheres at −20°C for >6 months; degrades in acidic/basic conditions via imino hydrolysis.
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, imino), 7.35 (d, J=8.6 Hz, 2H, aromatic), 3.81 (s, 3H, OCH₃).
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IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1540 cm⁻¹ (N-H bend).
Biological Activity and Mechanisms
Preliminary studies on structural analogs suggest promising bioactivity, though direct evidence for this compound is limited.
Enzymatic Inhibition
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Kinase Inhibition: Analogous triazatricyclo compounds inhibit CDK2 and EGFR kinases at IC₅₀ values of 0.5–2 µM.
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Antimicrobial Effects: Methoxyphenyl derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .
Putative Binding Modes
Molecular docking simulations predict that the carboxamide and imino groups form hydrogen bonds with ATP-binding pockets, while the tricyclic core occupies hydrophobic regions.
Research Advancements and Applications
Medicinal Chemistry
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Anticancer Lead: A 2024 study identified a derivative with 90% tumor growth inhibition in murine xenograft models.
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Neuroprotective Potential: Methoxy-substituted analogs reduce oxidative stress in neuronal cells by 40% at 10 µM .
Material Science
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